2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a tetrahydro ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate under ice bath conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE involves its interaction with various molecular targets. For instance, it can interact with enzymes like dihydroorotate dehydrogenase through strong hydrogen bonds, leading to inhibition of enzyme activity . This interaction is crucial for its antimalarial activity. The compound’s ability to bind to specific molecular targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and triazole derivatives, such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent.
Trazodone: An antidepressant.
Uniqueness
What sets 2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE apart is its trifluoromethyl group at the 2-position, which enhances its biological activity and stability. This unique structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
1196155-61-9 |
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Molecular Formula |
C6H7F3N4 |
Molecular Weight |
192.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-1-2-10-3-13(4)12-5/h10H,1-3H2 |
InChI Key |
NVEFNQPWKQGDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCN2C1=NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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